4-Octylaniline chemical properties
4-Octylaniline chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Octylaniline
Foreword
Prepared for researchers, chemists, and drug development professionals, this guide offers a comprehensive exploration of 4-octylaniline (CAS No. 16245-79-7). As a substituted aniline, this compound possesses a unique combination of properties conferred by its aromatic amino group and the long, lipophilic octyl chain. This duality makes it a valuable intermediate in various synthetic applications, from materials science to the synthesis of complex organic molecules. This document moves beyond a simple recitation of data, aiming to provide a Senior Application Scientist's perspective on the causality behind its chemical behavior, its synthesis, and its practical handling.
Molecular Identity and Physicochemical Profile
4-Octylaniline is an organic compound characterized by an octyl group substituted at the para-position of an aniline ring.[1][2] This structure dictates its physical and chemical properties, blending the reactivity of an aromatic amine with the solubility characteristics of a long-chain alkane.
Structure and Identifiers
The fundamental structure is key to understanding its reactivity and interactions. The electron-donating amino group activates the aromatic ring, while the bulky, non-polar octyl chain influences its physical state, solubility, and steric hindrance in reactions.
Caption: Molecular Structure of 4-Octylaniline.
Physicochemical Data
The physical properties of 4-octylaniline are summarized below. Its high boiling point is consistent with its molecular weight, and its insolubility in water is expected due to the large hydrophobic octyl group.[3][4] It is, however, soluble in common organic solvents like ethanol and acetone.[3]
| Property | Value | Source(s) |
| CAS Number | 16245-79-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₂₃N | [1][2][4] |
| Molecular Weight | 205.34 g/mol | [1][2][4] |
| Appearance | Colorless to pale yellow or orange liquid; may be a powder or lump | [3][6][7] |
| Melting Point | 17 °C | [4][6][7] |
| Boiling Point | ~300-311 °C (at 760 mmHg); 175 °C (at 13 mmHg) | [3][4][6][7] |
| Density | 0.898 g/mL at 25 °C | [4][7] |
| Refractive Index (n20/D) | 1.516 | [4][7] |
| Water Solubility | Insoluble | [3][4][7] |
| pKa | 4.96 ± 0.10 (Predicted) | [3][4] |
| Storage Conditions | Room temperature, in a dark place, under an inert atmosphere | [3][4][7] |
Synthesis and Purification
From a practical standpoint, a reliable synthesis is paramount. While several routes to 4-octylaniline exist, a common and effective laboratory-scale method involves a two-step process starting from n-octylbenzene. This method is reported to produce better yields compared to the high-temperature reaction of aniline with 1-octanol.[8]
Synthetic Workflow: Nitration-Reduction Route
The rationale for this two-step approach is its reliability and the commercial availability of the starting material. The nitration step introduces a nitro group, which is a versatile precursor to the amine. The subsequent reduction is a standard and high-yielding transformation.
Caption: Workflow for the synthesis of 4-octylaniline.
Experimental Protocol: Synthesis from n-Octylbenzene
This protocol is based on the established method of nitrating an alkylbenzene followed by reduction.[8] The choice of tin and hydrochloric acid for the reduction is a classic, robust method for converting aromatic nitro compounds to anilines.
Step 1: Nitration of n-Octylbenzene
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.
-
Addition: Slowly add n-octylbenzene to the cooled acid mixture via the dropping funnel, ensuring the temperature is maintained below 10 °C. The exothermicity of the reaction necessitates slow addition and efficient cooling to prevent over-nitration and side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Workup: Carefully pour the reaction mixture over crushed ice. The nitrated product, being organic, will separate. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield crude 4-nitrooctylbenzene.
Step 2: Reduction to 4-Octylaniline
-
Setup: In a round-bottom flask, place the crude 4-nitrooctylbenzene, granulated tin, and ethanol.
-
Addition: Heat the mixture and add concentrated hydrochloric acid portion-wise. The reaction is exothermic and will proceed vigorously.
-
Reaction: After the addition, continue to heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and make it strongly alkaline by adding a concentrated sodium hydroxide solution. This step is crucial as it deprotonates the anilinium salt and precipitates tin salts.
-
Extraction: Extract the liberated 4-octylaniline with an organic solvent. Wash the combined organic layers with water and dry over a suitable drying agent.
-
Purification: The final product is purified by vacuum distillation to yield pure 4-octylaniline as a colorless or pale yellow liquid.[8] Distillation is essential to remove any non-volatile impurities and unreacted starting material.[8]
Spectroscopic Characterization
Structural elucidation and purity confirmation rely on a combination of spectroscopic techniques. The data presented here are based on typical values and spectral databases for 4-octylaniline.[1][2]
Overview of Spectroscopic Data
The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's structure.[9][10][11][12]
| Technique | Key Observations |
| ¹H NMR | Signals in the aromatic region (typically 6.5-7.5 ppm) showing a para-substitution pattern (two doublets). Aliphatic signals for the octyl chain, including a characteristic triplet for the terminal methyl group (~0.9 ppm) and a triplet for the benzylic CH₂ group (~2.5 ppm). A broad singlet for the NH₂ protons.[2] |
| ¹³C NMR | Four signals in the aromatic region, confirming para-substitution.[13] Multiple signals in the aliphatic region corresponding to the eight carbons of the octyl chain.[2] |
| IR Spectroscopy | Characteristic N-H stretching bands for a primary amine (two bands in the 3300-3500 cm⁻¹ region). C-H stretching for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) groups. C=C stretching bands in the aromatic region (1500-1600 cm⁻¹).[1][2][11] |
| Mass Spectrometry (EI) | A molecular ion (M⁺) peak at m/z = 205. The base peak is often observed at m/z = 106, corresponding to the loss of a heptyl radical ([M-C₇H₁₅]⁺), which is a characteristic fragmentation for alkyl anilines.[1][2] |
Chemical Reactivity and Applications
The utility of 4-octylaniline stems from the reactivity of its two key functional domains: the aniline moiety and the octyl chain. It is primarily used as a versatile intermediate in organic synthesis.[3]
Reactivity of the Aniline Moiety
The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. Given the para-position is blocked by the octyl group, substitutions (e.g., halogenation, nitration) will be directed to the ortho positions (positions 2 and 6 relative to the amino group). The amino group itself can undergo standard reactions such as acylation, alkylation, and diazotization to form diazonium salts, which are highly versatile intermediates for introducing a wide range of functional groups onto the aromatic ring.
Influence of the Octyl Chain
The long alkyl chain imparts significant lipophilicity to the molecule. This property is exploited in applications such as:
-
Extraction: It has been used as an extractant for recovering microgram quantities of ruthenium(IV) from halide media.
-
Material Science: Micrometer-sized droplets of 4-octylaniline have been shown to exhibit self-propelled motion when containing an amphiphilic catalyst, highlighting its potential use in dynamic soft matter systems.[14]
-
Precursor for Biologically Active Molecules: Its structure makes it a suitable building block for complex molecules. For instance, it has been used in the synthesis of selective benzimidazole-based analogs of sphingosine-1-phosphate, a signaling lipid involved in numerous physiological processes.
Safety and Handling
Proper handling of 4-octylaniline is essential due to its potential hazards. The information is derived from aggregated GHS data and safety data sheets.[2]
-
Hazards: The compound is irritating to the eyes, respiratory system, and skin.[2][4] It may be harmful if swallowed or in contact with skin.[2] A significant hazard is its high toxicity to aquatic life with long-lasting effects.[2]
-
Precautions for Safe Handling:
-
Avoid all personal contact, including inhalation of vapors or mists.[15][16]
-
Use in a well-ventilated area.[15]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Wash hands thoroughly after handling.[16]
-
Avoid release to the environment.
-
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[16] Store under an inert atmosphere and away from light.[4][7]
Conclusion
4-Octylaniline is a compound of significant interest due to its bifunctional nature. Its chemical properties, governed by the interplay between the aromatic amine and the aliphatic chain, make it a valuable intermediate in diverse fields. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for its effective and safe utilization in research and development. Further investigation into its applications, particularly in medicinal chemistry and materials science, is warranted.[3]
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